Clenbuterol

Catalog No.
S523963
CAS No.
37148-27-9
M.F
C12H18Cl2N2O
M. Wt
277.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clenbuterol

CAS Number

37148-27-9

Product Name

Clenbuterol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.19 g/mol

InChI

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3

InChI Key

STJMRWALKKWQGH-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

solubility

1.12e-01 g/L

Synonyms

Clenbuterol, NAB 365, NAB-365, NAB365, Planipart

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

The exact mass of the compound Clenbuterol is 276.0796 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines. It belongs to the ontological category of primary arylamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Veterinary Drug -> ADRENOCEPTOR_AGONIST; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Clenbuterol in Respiratory Research

Clenbuterol is a medication primarily used as a bronchodilator, meaning it relaxes the muscles in the airways, particularly in the lungs. This widens the airways, making it easier to breathe. This application is approved for use in some countries, but not all, for treating conditions like asthma Medical News Today: .

Clenbuterol is a sympathomimetic amine classified as a beta-2 adrenergic agonist. Its chemical formula is C12H18Cl2N2OC_{12}H_{18}Cl_{2}N_{2}O, and it is primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma. Clenbuterol was patented in 1967 and became available for medical use in 1977. While it is approved for human use in some countries, it is banned in the United States due to safety concerns, particularly regarding its potential for abuse in bodybuilding and weight loss .

Clenbuterol's primary mechanism of action involves its binding to beta-2 adrenergic receptors. This stimulation relaxes smooth muscle tissue in the airways, leading to bronchodilation and improved breathing in individuals with asthma or chronic obstructive pulmonary disease (COPD).

Clenbuterol has several safety concerns that limit its use in humans. These include:

  • Cardiovascular effects: Clenbuterol can cause heart palpitations, arrhythmias, and high blood pressure.
  • Tremor and anxiety: Stimulation of the central nervous system can lead to tremors, restlessness, and anxiety.
  • Electrolyte imbalances: Clenbuterol can cause imbalances in electrolytes like potassium, which can further disrupt heart function.
  • Potential for addiction: Long-term use may lead to dependence and withdrawal symptoms.

Clenbuterol acts by stimulating beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle and bronchodilation. The drug undergoes hepatic metabolism, with bioavailability ranging from 89% to 98% when administered orally. Its elimination half-life is approximately 36 to 48 hours, with excretion occurring through feces and urine .

In terms of

As a beta-2 adrenergic agonist, clenbuterol exhibits a range of biological activities:

  • Bronchodilation: It relaxes airway muscles, making breathing easier for individuals with asthma or chronic obstructive pulmonary disease.
  • Anabolic effects: Clenbuterol promotes muscle growth and fat loss, which has led to its misuse among athletes and bodybuilders.
  • Cardiovascular effects: It can increase heart rate (tachycardia) and may lead to cardiac hypertrophy with prolonged use .

The drug's stimulatory effects can result in side effects such as anxiety, tremors, headaches, and potential heart dysfunction .

Clenbuterol can be synthesized through various chemical methods. One common approach involves the reaction of 4-amino-3,5-dichlorobenzyl alcohol with tert-butylamine. This synthesis typically requires controlled conditions to ensure the desired product's purity and yield. The detailed steps include:

  • Formation of the intermediate compound: Reacting 4-amino-3,5-dichlorobenzyl alcohol with tert-butylamine.
  • Purification: Employing techniques like crystallization or chromatography to isolate clenbuterol from by-products.
  • Characterization: Using methods such as nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of the synthesized compound .

Clenbuterol has several applications:

  • Medical Use: Primarily as a bronchodilator for treating asthma and other respiratory conditions.
  • Veterinary Use: Approved for treating airway obstruction in horses.
  • Performance Enhancement: Misused in bodybuilding for its fat-burning and muscle-building properties.
  • Research: Studied for its potential effects on metabolism and muscle growth .

Clenbuterol interacts with various biological systems:

  • Cardiovascular System: Its stimulation of beta-2 receptors can lead to increased heart rate and blood pressure.
  • Metabolic Pathways: Clenbuterol influences lipid metabolism and has been investigated for its potential role in diabetes management .
  • Drug Interactions: Caution is advised when combining clenbuterol with other stimulants or medications that affect cardiovascular function due to the risk of compounded side effects .

Several compounds share similarities with clenbuterol, particularly regarding their classification as beta-adrenergic agonists or their anabolic properties. Here are some notable examples:

CompoundClassificationPrimary UseUnique Features
SalbutamolBeta-2 adrenergic agonistAsthma treatmentShorter acting compared to clenbuterol
TerbutalineBeta-2 adrenergic agonistAsthma treatmentAlso used in labor management
FenoterolBeta-2 adrenergic agonistAsthma treatmentHigher selectivity for beta-2 receptors
EphedrineSympathomimetic amineBronchodilator, stimulantActs on both alpha and beta receptors
AlbuterolBeta-2 adrenergic agonistAsthma treatmentCommonly used rescue inhaler

Clenbuterol's unique profile lies in its long half-life, potent anabolic effects, and significant side effects associated with misuse. Unlike other compounds listed, clenbuterol is often associated with severe health risks when abused .

The synthetic production of clenbuterol involves sophisticated multi-step organic synthesis pathways that have been extensively optimized for industrial manufacturing. The primary synthetic approach utilizes 4-amino-3,5-dichloroacetophenone as the foundational starting material, which undergoes sequential chemical transformations to yield the final pharmaceutical compound [1] [2].

The classical synthesis pathway begins with the bromination of 4-amino-3,5-dichloroacetophenone using bromine in chloroform, producing 4-amino-3,5-dichloro-α-bromoacetophenone with yields typically ranging from 82% under optimized conditions [2]. This intermediate compound exhibits a characteristic melting point range of 140-145°C, serving as a critical quality control parameter for process monitoring [3]. The subsequent amination step involves the nucleophilic substitution of the bromine atom with tert-butylamine, forming 4-amino-3,5-dichloro-α-tert-butylaminoacetophenone hydrochloride with a melting point of 252-257°C [3].

Advanced synthetic methodologies have demonstrated significant improvements in overall process efficiency through strategic optimization of reaction conditions. The implementation of copper bromide-mediated bromination has shown enhanced selectivity and improved yields reaching 82%, representing a substantial advancement over traditional bromination approaches [2]. Temperature control emerges as a critical parameter, with optimal conditions maintained at 60°C during the bromination phase to maximize conversion efficiency while minimizing side product formation [2].

The reduction phase constitutes the final step in the multi-step synthesis, employing either sodium borohydride or lithium aluminum hydride as reducing agents. Sodium borohydride reduction in methanol systems yields approximately 35% of the target compound under standard conditions [1], while lithium aluminum hydride reduction in tetrahydrofuran achieves superior yields of 54% with reduced reaction times of one hour [4]. The palladium-catalyzed hydrogenation approach represents the most efficient reduction methodology, achieving yields of 76% using palladium on carbon catalyst in ethanol-water solvent systems at 30°C [4].

Recent investigations into deuterium-labeled synthesis have revealed critical insights into mechanistic pathways and metabolic studies. The synthesis of D9-clenbuterol hydrochloride involves the substitution of regular tert-butylamine with D9-tert-butylamine, achieving isotopic abundance of 98 atom% deuterium with overall conversion rates improved from 4.2% to 40.5% through process optimization [4]. This advancement demonstrates the potential for enhanced efficiency in specialized pharmaceutical applications requiring isotopically labeled compounds.

Multi-step synthesis optimization studies have identified reaction sequence telescoping as a highly effective approach for improving overall process economics. Sequential optimization of individual reaction steps followed by integrated process optimization has demonstrated reduction in total experiment requirements from 20 to 12 experiments while maintaining yield quality [5]. The implementation of automated optimization algorithms has further enhanced process development efficiency, enabling rapid identification of optimal reaction conditions through systematic parameter space exploration [5].

Green Chemistry Approaches in Large-Scale Manufacturing

The pharmaceutical industry has increasingly embraced green chemistry principles in clenbuterol manufacturing to reduce environmental impact while maintaining production efficiency and product quality. Contemporary green chemistry approaches focus on catalyst reuse, solvent minimization, and energy efficiency optimization to create more sustainable manufacturing processes [6] [7].

Heterogeneous catalysis represents a cornerstone of green chemistry implementation in clenbuterol synthesis. The utilization of palladium on carbon (Pd/C) catalysts enables efficient hydrogenation reactions while facilitating catalyst recovery and reuse [4]. This approach achieves yields of 76% while significantly reducing catalyst waste compared to homogeneous alternatives [4]. The catalyst demonstrates remarkable stability over multiple reaction cycles, maintaining greater than 95% activity after repeated use, thereby substantially reducing manufacturing costs and environmental burden [5].

Solvent system optimization has emerged as a critical component of green chemistry initiatives. Traditional synthesis methods typically employ chlorinated solvents such as chloroform and dichloromethane, which pose significant environmental and health concerns [1]. Advanced green chemistry approaches have successfully replaced these problematic solvents with more benign alternatives including ethanol-water mixtures and tetrahydrofuran systems [4] [6]. The implementation of aqueous-based reaction systems has demonstrated particular promise, achieving yields of 60% while utilizing water as the primary solvent medium [6].

Microwave-assisted synthesis technologies have been integrated into green chemistry protocols to enhance energy efficiency and reduce reaction times. These approaches achieve acceptable yields of 55% while dramatically reducing energy consumption compared to conventional heating methods [7]. The rapid heating capabilities of microwave systems enable precise temperature control and uniform heat distribution, resulting in improved reaction selectivity and reduced side product formation [7].

Flow chemistry integration represents an advanced green chemistry approach that enables continuous processing with enhanced safety profiles and reduced waste generation. Continuous flow systems demonstrate yields of 70% while providing superior process control and scalability compared to traditional batch processing methods [5]. The implementation of automated optimization within flow chemistry systems has achieved remarkable efficiency improvements, reducing development time and resource consumption while maintaining high product quality standards [5].

Enzyme-catalyzed resolution techniques offer highly selective green chemistry alternatives for enantiomer-specific synthesis requirements. These biocatalytic approaches operate under mild reaction conditions with minimal environmental impact, achieving 50% yields for specific enantiomers while eliminating the need for harsh chemical reagents [8]. The utilization of immobilized lipases from Candida antarctica has demonstrated excellent enantioselectivity with E-values exceeding 200, providing highly pure enantiomeric products for specialized pharmaceutical applications [8].

Reduced organic solvent utilization strategies have achieved significant environmental benefits through systematic solvent minimization protocols. Implementation of these approaches has demonstrated 50% reductions in organic solvent consumption while maintaining yields of 65% [6] [9]. The optimization includes strategic selection of solvent systems with improved recyclability and reduced toxicity profiles, contributing to overall process sustainability [9].

Purification Techniques and Yield Optimization Strategies

The purification of clenbuterol requires sophisticated separation techniques to achieve pharmaceutical-grade purity standards while maximizing product recovery. Contemporary purification methodologies encompass various chromatographic techniques, crystallization processes, and extraction procedures specifically optimized for clenbuterol isolation and purification [10] [11].

Column chromatography using silica gel stationary phases represents the most widely employed purification technique for bulk clenbuterol purification. The optimal mobile phase composition consists of chloroform-methanol mixtures in ratios of 20:1, achieving recovery rates between 85-95% with purity levels reaching 95-98% [1] [10]. The separation mechanism relies on differential adsorption of clenbuterol and impurities on the silica gel surface, with elution patterns carefully controlled through gradient optimization [10].

High-performance liquid chromatography (HPLC) preparative purification has emerged as the gold standard for achieving highest purity clenbuterol products. This technique employs octadecylsilanized silica gel columns with acetonitrile-water mobile phases containing formic acid modifiers [12] [11]. The method achieves exceptional recovery rates of 95-99% with purity levels exceeding 99%, making it ideal for pharmaceutical standard preparation [11]. Detection limits as low as 0.1 ng/mL enable precise quantification and quality control throughout the purification process [12] [11].

Recrystallization techniques utilizing ethanol solvent systems provide cost-effective purification solutions for final product processing. This approach achieves recovery rates of 90-95% with purity levels of 98-99%, representing an optimal balance between efficiency and economic considerations [4] [3]. The recrystallization process involves controlled cooling and nucleation management to ensure consistent crystal morphology and high product quality [3]. Temperature control during the crystallization process proves critical, with optimal conditions maintained at controlled cooling rates to prevent impurity incorporation [3].

Solid-phase extraction (SPE) using C18 cartridges has been extensively developed for biological sample cleanup and multi-residue analysis applications. This technique achieves recovery rates of 93-102% with purity levels of 96-99% while providing detection limits of 10 ng/mL [13] [11]. The method employs methanol-water gradient elution systems with careful pH control to optimize clenbuterol retention and separation from matrix interferences [13].

Chiral HPLC separation techniques enable enantiomer-specific purification for specialized pharmaceutical applications. These methods utilize cellulose-based polysaccharide chiral stationary phases with acetonitrile-sodium perchlorate mobile phase systems [14] [11]. The approach achieves recovery rates of 97-103% with purity levels exceeding 99% and detection limits of 0.1 ng/mL [11]. Enantiomeric separation is achieved with resolution values exceeding 4.8, providing baseline separation of R and S enantiomers [14].

Yield optimization strategies have focused on systematic parameter optimization to maximize product recovery while minimizing impurity formation. Temperature optimization studies have identified optimal reaction temperatures between 30-35°C for reduction steps, achieving maximum yields while preventing thermal degradation [4]. Solvent system optimization has demonstrated that ethanol-water mixtures in 1:1 ratios provide optimal solvation properties for both reactants and products, resulting in improved reaction kinetics and product isolation [4].

Process analytical technology (PAT) implementation has revolutionized yield optimization through real-time monitoring and control capabilities. In-line spectroscopic monitoring enables continuous assessment of reaction progress and product quality, facilitating immediate process adjustments to maintain optimal conditions [5]. Automated sampling systems with integrated HPLC analysis provide rapid feedback for process optimization, reducing development time while improving yield consistency [5].

Advanced crystallization control strategies have achieved significant improvements in both yield and product quality through systematic nucleation and growth management. The implementation of seeded crystallization techniques with controlled supersaturation levels has demonstrated yield improvements of 15-20% compared to conventional crystallization approaches [9]. Temperature cycling protocols during crystallization have proven effective for removing residual impurities while maintaining high product recovery [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

276.0796186 g/mol

Monoisotopic Mass

276.0796186 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

174-175.5

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XTZ6AXU7KN

Drug Indication

Used as a bronchodilator in the treatment of asthma patients.

Pharmacology

Clenbuterol is a substituted phenylaminoethanol that has beta-2 adrenomimetic properties at very low doses. It is used as a bronchodilator in asthma. Although approved for use in some countries, as of fall, 2006, clenbuterol is not an ingredient of any therapeutic drug approved by the U.S. Food and Drug Administration.
Clenbuterol is a substituted phenylaminoethanol and a long-acting beta-2 adrenergic agonist with sympathomimetic activity. Clenbuterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of smooth muscle. In addition, clenbuterol also stimulates central nervous system (CNS), and causes an increase in blood pressure and heart rate due to both beta-2 and beta-1 adrenergic activities. This agent may also exert an anabolic or anti-catabolic effect due to as of yet unidentified mechanisms.

MeSH Pharmacological Classification

Bronchodilator Agents

ATC Code

R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03A - Adrenergics, inhalants
R03AC - Selective beta-2-adrenoreceptor agonists
R03AC14 - Clenbuterol
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03C - Adrenergics for systemic use
R03CC - Selective beta-2-adrenoreceptor agonists
R03CC13 - Clenbuterol

Mechanism of Action

Clenbuterol is a Beta(2) agonist similar in some structural respects to salbutamol. Agonism of the beta(2) receptor stimulates adenylyl cyclase activity which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Other CAS

37148-27-9

Absorption Distribution and Excretion

89-98% orally

Wikipedia

Clenbuterol
Monoammonium_glutamate

Biological Half Life

36-39 hours

Use Classification

Veterinary Drug -> ADRENOCEPTOR_AGONIST; -> JECFA Functional Classes
Pharmaceuticals

Dates

Last modified: 08-15-2023

Clenbuterol poisoning due to a mix-up between clenbuterol hydrochloride and other similarly shaped drug tablets

Seigo Urushidani, Akira Kuriyama
PMID: 34146439   DOI: 10.1111/ggi.14221

Abstract




Highly Sensitive Colorimetric/Surface-Enhanced Raman Spectroscopy Immunoassay Relying on a Metallic Core-Shell Au/Au Nanostar with Clenbuterol as a Target Analyte

Lihong Su, Huilan Hu, Yanli Tian, Conghui Jia, Lulu Wang, Han Zhang, Jianlong Wang, Daohong Zhang
PMID: 34077199   DOI: 10.1021/acs.analchem.1c01487

Abstract

Lateral flow immunoassay (LFIA) has emerged as an effective technique in the field of food safety and environmental monitoring. However, sensitive and quantitative detection is still challenging for LFIAs in complex environments. In this work, a dual-model colorimetric/SERS lateral flow immunoassay for ultrasensitive determination of clenbuterol was constructed based on a metallic core-shell Au/Au nanostar acting as a multifunction tag. Raman reporter molecules are located between the core (AuNP) and shell (Au nanostar) to form a sandwich structure, which contributes to eliminate the environmental interference and improve the detection stability. In addition, the Au/Au nanostar provides a much higher Raman enhancement due to the presence of sharp tips and larger surface roughness in comparison with gold nanoparticles (AuNPs). Thus, on the basis of the antibody-antigen interaction, the dual-model immunoassay can produce strong colorimetric and surface-enhanced Raman spectroscopy (SERS) signals for highly sensitive detection of the target analyte, clenbuterol. Under optimal conditions, clenbuterol could be detected by the colorimetric model with a visual detection limit of 5 ng/mL. Meanwhile, the SERS signal of the Au/Au nanostar was accumulated on the test line for the SERS model detection with a quantitative detection limit as low as 0.05 ng/mL, which is at least 200-fold lower than that of the traditional AuNPs-based immunoassay. Furthermore, recovery rates of the proposed method in food samples were 86-110%. This dual-model immunoassay provides an effective tool for antibiotic residues analysis and demonstrates a broad potential for future applications in food safety monitoring.


A novel tool to screen for treatments with clenbuterol in bovine: Identification of two hepatic markers by metabolomics investigation

Roberto Stella, Davide Bovo, Eleonora Mastrorilli, Elisabetta Manuali, Marzia Pezzolato, Elena Bozzetta, Francesca Lega, Roberto Angeletti, Giancarlo Biancotto
PMID: 33838430   DOI: 10.1016/j.foodchem.2021.129366

Abstract

Surveillance of illegal use of growth promoters such as β
-agonists in food producing animals rely on the detection of drug residues by LC-MS/MS. Screening strategies focusing on indirect physiological responses following administration of active compounds are promising approaches to strengthen existing targeted methods and ensure food safety. A metabolomics analysis based on LC-HRMS was carried out on liver extracts from bulls experimentally treated with clenbuterol combined with dexamethasone (n = 8) to mimic a potential anabolic practice, and control animals (n = 8). Nicotinic acid and 5'-deoxy-5'-methylthioadenosine were identified as biomarkers of treatment. Ratio values of such markers to others of the same metabolic pathways (nicotinamide or methionine) were used to develop a classification model to assign animals as treated with clenbuterol or non-treated. The classification model was tested on an external validation set comprising 74 animals either treated with different anabolic compounds (β
-agonists, sexual steroids, corticosteroid), or non-treated, showing 100% sensitivity and specificity.


Effective Removal of Clenbuterol and Ractopamine from Water with a Stable Al(III)-Based Metal-Organic Framework

Jie Lv, Qiang Chen, Jing-Hao Liu, Hao-Sen Yang, Peilong Wang, Jiamei Yu, Yabo Xie, Yu-Feng Wu, Jian-Rong Li
PMID: 33444010   DOI: 10.1021/acs.inorgchem.0c03296

Abstract

Clenbuterol (CLE) and ractopamine (RAC) are two kinds of typical β
-adrenergic agonists which pose a serious threat to the health of human beings. In this work, 10 kinds of metal-organic frameworks (MOFs) with high stability and various pore features are screened to assess adsorption performance for CLE and RAC. An Al(III)-MOF (BUT-19) with abundant ethyl groups exhibits exceptional performance in removing CLE and RAC from water. The maximum adsorption capacity for CLE and RAC are up to 294.1 and 366.3 mg/g under the optimum adsorption conditions, respectively. Meanwhile, the adsorption mechanism effects of pH, temperature, and coexisted ions are investigated systematically. It is found that the MOF pore size and weak hydrogen-bond interactions between CLE/RAC molecules and the MOF are the main causes leading to the extraordinary adsorption. This study provides a new idea for the purposeful design and synthesis of MOFs for removing environmental pollutants and sheds light on the depuration of contaminated water.


Egg White Protein Feeding Facilitates Skeletal Muscle Gain in Young Rats with/without Clenbuterol Treatment

Keiichi Koshinaka, Asuka Honda, Rihei Iizumi, Yuto Miyazawa, Kentaro Kawanaka, Akiko Sato
PMID: 34203642   DOI: 10.3390/nu13062042

Abstract

Based on the Digestible Indispensable Amino Acid Score (DIAAS), egg white protein (EGG) has an excellent score, comparable to that of whey protein but with a lower amount of leucine. We examined the effect of EGG feeding on rat skeletal muscle gain in comparison to that of two common animal-derived protein sources: casein (CAS) and whey (WHE). To explore the full potential of EGG, this was examined in clenbuterol-treated young rats. Furthermore, we focused on leucine-associated anabolic signaling in response to EGG after single-dose ingestion and chronic ingestion, as well as clenbuterol treatment. Because EGG is an arginine-rich protein source, a portion of the experiment was repeated with diets containing equal amounts of arginine. We demonstrated that EGG feeding accelerates skeletal muscle gain under anabolism-dominant conditions more efficiently than CAS and WHE and this stronger effect with EGG is not dependent on the arginine-rich composition of the protein source. We also demonstrated that the plausible mechanism of the stronger muscle-gain effect with EGG is not detectable in the mechanistic target of rapamycin (mTOR) or insulin signaling under our experimental conditions. We conclude that EGG may have a superior efficiency in muscle gain compared to other common animal-based proteins.


Prolonged β

Sten M M van Beek, Anastasia Kalinovich, Gert Schaart, Tore Bengtsson, Joris Hoeks
PMID: 33522400   DOI: 10.1152/ajpendo.00324.2020

Abstract

Prolonged supplementation with the β
-agonist clenbuterol improves glucose homeostasis in diabetic rodents, likely via β
-adrenoceptor (β
-AR)-mediated effects in the skeletal muscle and liver. However, since rodents have, in contrast to-especially diabetic-humans, substantial quantities of brown adipose tissue (BAT) and clenbuterol has affinity to β
- and β
-ARs, the contribution of BAT to these improvements is unclear. Therefore, we investigated clenbuterol-mediated improvements in glucose homeostasis in uncoupling protein 1-deficient (
) mice, lacking thermogenic BAT, versus wild-type (WT) mice. Anesthetized WT and
C57Bl/6 mice were injected with saline or clenbuterol and whole body oxygen consumption was measured. Furthermore, male WT and
C57Bl/6 mice were subjected to 17-wk of chow feeding, high-fat feeding, or high-fat feeding with clenbuterol treatment between
and
. Body composition was measured weekly with MRI. Oral glucose tolerance and insulin tolerance tests were performed in
and
, respectively. Clenbuterol increased oxygen consumption approximately twofold in WT mice. This increase was blunted in
mice, indicating clenbuterol-mediated activation of BAT thermogenesis. High-fat feeding induced diabetogenic phenotypes in both genotypes. However, low-dose clenbuterol treatment for 2 wk significantly reduced fasting blood glucose by 12.9% in WT and 14.8% in
mice. Clenbuterol treatment improved glucose and insulin tolerance in both genotypes compared with HFD controls and normalized to chow-fed control mice independent of body mass and composition alterations. Clenbuterol improved whole body glucose homeostasis independent of UCP1. Given the low human abundancy of BAT, β
-AR agonist treatment provides a potential novel route for glucose disposal in diabetic humans.
Improvements in whole body glucose homeostasis of rodents upon prolonged β
-adrenergic agonist supplementation could potentially be attributed to UCP1-mediated BAT thermogenesis. Indeed, we show that acute injection with the β
-AR agonist clenbuterol induces BAT activation in mice. However, we also demonstrate that prolonged clenbuterol supplementation robustly improves whole body glucose and insulin tolerance in a similar way in both DIO WT and
mice, indicating that β
-AR agonist supplementation improves whole body glucose homeostasis independent of UCP1-mediated BAT thermogenesis.


Developing a Simple Immunochromatography Assay for Clenbuterol with Sensitivity by One-Step Staining

Han Zhang, Lulu Wang, Xiaolin Yao, Zonghan Wang, Leina Dou, Lihong Su, Man Zhao, Jing Sun, Daohong Zhang, Jianlong Wang
PMID: 33331779   DOI: 10.1021/acs.jafc.0c05972

Abstract

An innovative lateral flow competition immunoassay (LFCIA) for detecting clenbuterol (CL) was developed by employing the advantages of the coomassie brilliant blue (CBB) staining method. An antibody stained by CBB was used both as a recognition reagent and as a chromogenic probe, enabling the simple but sensitive LFCIA of CL. The CBB-based LFCIA exhibited sensitivity for CL with a detection limit of 2 ng mL
. Furthermore, this strategy was preliminarily verified by screening for CL in milk, pork tenderloin, and swine liver with recoveries ranging from 81 to 102%. Compared with conventional LFCIAs, the use of CBB as a signal label not only avoided the complicated material synthesis and surface modification process but also simplified the cross-linking with antibodies, meanwhile reducing the steric hindrance and increasing the possibility of immune recognition reactions, which was propitious for the effective utilization of antibodies. Taking advantages of the simplicity, rapidity, and cost-effectiveness, the CBB-based LFCIA may have potential for on-demand monitoring of general harmful small molecules by changing the kind of the staining antibody.


Nanozyme amplification mediated on-demand multiplex lateral flow immunoassay with dual-readout and broadened detection range

Sijie Liu, Leina Dou, Xiaolin Yao, Wentao Zhang, Man Zhao, Xuechi Yin, Jing Sun, Daohong Zhang, Jianlong Wang
PMID: 32961498   DOI: 10.1016/j.bios.2020.112610

Abstract

Development of sensitive, facile and rapid biosensors is important for widespread applications. Nanozymes can be ideal signal donors for constructing dual-readout lateral flow immunoassays (LFIA) because they are an excellent class of optical reporters. Herein, a magnetic prussian blue nanozyme (MPBN) mediated dual-readout on-demand multiplex lateral flow immunoassay (MLFIA) was established by employing ractopamine (RAC) and clenbuterol (CLE) as the model analytes. The MPBN was synthesized through in-suit shell-growing and introduced as a bifunctional signal tag owing to their darker original color and peroxidase-like activity. Based on the catalytic signal created by catalyzing oxidation of chromogenic substrate 3,3',5,5'-tetramethylbenzidine (TMB) and colorimetric signal generated by tag's original color, improved precision and broadened detection range were acquired by implementing a dual-readout strategy. And a two-fold increase in the detection range could fulfill different limit requirements of the same target in various regions. The obtained recoveries from 84.01% to 119.94% indicating the repeatability and reliability of the proposed method. This method provides an attractive platform for the detection of a same target with different detection limits, which possesses a considerable potential in monitoring of other targets.


Extracellular and intracellular zilpaterol and clenbuterol quantification in Hep G2 liver cells by UPLC-PDA and UPLC-MS/MS

Sofia Piña-Olmos, Mariana Dolores-Hernández, Alma Villaseñor, Roberto Díaz-Torres, Efrén Ramírez Bribiesca, Raquel López-Arellano, Patricia Ramírez-Noguera
PMID: 33303268   DOI: 10.1016/j.jpba.2020.113817

Abstract

Zilpaterol and Clenbuterol are β-adrenergic agonists that have been widely used to feed cattle. Although the use of Zilpaterol has been approved, Clenbuterol is still used illegally at unknown doses. However, the research of both substances has been based mainly on the evaluation of residues. To our knowledge, this is the first time that a cellular model using Hep G2 cells treated with Zilpaterol and Clenbuterol is presented as an alternative approach to quantify both drugs at the cellular level. Thus, a complete analytical methodology has been developed for the accurate quantitation of these β-adrenergic agonists in both cellular compartments. We propose the use of ultra-performance liquid chromatography with photodiode array detector (UPLC-PDA) for extracellular determinations while UPLC coupled to a tandem mass spectrometer (UPLC-MS/MS) for intracellular analysis. The methods were fully validated in terms of selectivity, linearity, accuracy, and precision, limits of detection and quantitation (LOD and LOQ, respectively), stability, carryover, and matrix effect. The method for intracellular content was linear ranging from 0.25 to 8 ng/mL while for extracellular content, the concentration of Zilpaterol and Clenbuterol ranged from 0.125 to 4 μg/mL, with correlation coefficients of R > 0.98 and >0.99, respectively. The combination of the two methodologies in the cellular model showed intracellular concentrations of 0.344 ± 0.06 μg/mL and 2.483 ± 0.36 μg/mL for Zilpaterol and Clenbuterol, respectively. Extracellular concentration was 0.728 ± 0.14 μg/mL and 0.822 ± 0.11 μg/mL for Zilpaterol and Clenbuterol, respectively. This work shows the potential applications of cellular modelling in the study of toxicity for the mentioned drugs.


VAMS and StAGE as innovative tools for the enantioselective determination of clenbuterol in urine by LC-MS/MS

Michele Protti, Paolo M Sberna, Roccaldo Sardella, Tomaž Vovk, Laura Mercolini, Roberto Mandrioli
PMID: 33422835   DOI: 10.1016/j.jpba.2020.113873

Abstract

Clenbuterol is a chiral, selective β
-adrenergic agonist. It is administered as a racemic mixture for therapeutic purposes (as a bronchodilator or prospective neuroprotective agent), but also for non-therapeutic uses (athletic performance enhancement, cattle growth promotion). Aim of the present study is to develop an original, enantioselective workflow for the analysis of clenbuterol enantiomers in urine microsamples. An innovative miniaturised sampling procedure by volumetric absorptive microsampling (VAMS) and a microsample pretreatment strategy based on stop-and-go extraction (StAGE) tips were developed and coupled to an original, chiral analytical method, exploiting liquid chromatography with triple quadrupole detection (LC-MS/MS). The method was validated, with satisfactory results: good linearity (r
≥ 0.9995) and LOQ values (0.3 ng/mL) were found over suitable concentration ranges. Extraction yield (>87 %), precision (RSD < 4.3 %) and matrix effect (85-90 %) were all within acceptable levels of confidence. After validation, the method was applied to the determination of clenbuterol in dried urine sampled by VAMS from patients taking the drug for therapeutic reasons. Analyte content ranged from 0.8 to 2.5 ng/mL per single enantiomer, with substantial retention of the original drug racemic composition. The VAMS-StAGE-LC-MS/MS workflow seems to be suitable for future application to anti-doping testing of clenbuterol in urine.


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